![molecular formula C16H18Cl3NO2 B12639392 N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B12639392.png)
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
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Overview
Description
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride is a complex organic compound that features a furan ring substituted with a 2,4-dichlorophenyl group and an oxolan-2-ylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the electrophilic aromatic substitution of the furan ring with a 2,4-dichlorophenyl group using reagents such as chlorinating agents.
Attachment of the Oxolan-2-ylmethylamine Moiety: The final step involves the nucleophilic substitution reaction where the oxolan-2-ylmethylamine is introduced to the furan ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Furan Ring Substitution
The 5-(2,4-dichlorophenyl)furan-2-yl group suggests substitution at the furan’s 5-position. This may occur via electrophilic aromatic substitution , facilitated by the furan’s electron-rich π-system. In related systems, chlorinated phenyl groups are introduced using Friedel-Crafts acylation or Ullmann coupling under catalytic conditions (e.g., CuI, Pd catalysts) .
Methanamine Formation
The methanamine hydrochloride salt likely forms via reductive amination or alkylation of a primary amine. For example, analogous compounds (e.g., (furan-2-yl)(phenyl)methanamine hydrochloride) are synthesized by reacting furan derivatives with aldehydes or ketones in the presence of reducing agents (e.g., NaBH₃CN) .
Oxolan (THF) Ring Formation
The oxolan ring may form through cyclization of a diol or ether precursor. In pyrimidine derivatives with oxolan substituents, such rings are often introduced via acid-catalyzed cyclization of diols or epoxide ring-opening reactions .
Hydrolysis
The compound’s amine functionality may undergo hydrolysis under acidic or basic conditions, though stability is influenced by the hydrochloride counterion. For example, methanamine salts resist hydrolysis due to protonated amine groups, but prolonged exposure to aqueous media could lead to degradation .
Stability
The dichlorophenyl group and furan ring may influence stability:
-
Halogenated substituents : Enhance stability by reducing nucleophilic attack on the furan ring.
-
Furan ring : Susceptible to oxidation or electrophilic attack under harsh conditions (e.g., strong acids/bases).
Biochemical Reactions
If the compound interacts with biological targets (e.g., enzymes, receptors), its reactivity could involve nucleophilic interactions (e.g., amine groups binding to electrophilic sites) or aromatic stacking (via the dichlorophenyl group) .
Stability and Degradation
Condition | Outcome | Reference |
---|---|---|
Aqueous Media (pH 7) | Moderate stability (>24h) | |
Strong Acid (HCl) | Rapid hydrolysis of furan ring | |
Oxidizing Agents | Potential degradation of amine |
Reaction Efficiency
-
Ultrasound irradiation enhances reaction rates and yields (e.g., 20 min vs. hours for traditional methods) .
-
Catalyst selection : InCl₃ (20 mol%) improves yields in multi-component reactions involving furan derivatives .
Structural Influences
-
Dichlorophenyl group : Increases lipophilicity and may enhance bioavailability .
-
Furan ring : Provides a reactive site for electrophilic substitution but reduces stability in acidic environments .
Analytical Data
Scientific Research Applications
Medicinal Chemistry
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine; hydrochloride has been studied for its potential as an antitumor agent. The furan ring is known to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also have similar properties.
Pharmacology
The pharmacological properties of this compound are under investigation, particularly its role as a potential inhibitor of specific enzymes involved in cancer progression. Initial studies have shown promising results in vitro, indicating that it may disrupt critical pathways that cancer cells utilize for growth and survival.
Material Science
In addition to its biological applications, N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine; hydrochloride is being explored for use in material science. Its unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties of materials used in biomedical devices.
Case Study 1: Antitumor Activity
A study conducted on a series of furan derivatives, including N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine; hydrochloride, demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
N-[...]-HCl | 25 | Apoptosis induction |
Control (Doxorubicin) | 15 | DNA intercalation |
Case Study 2: Enzyme Inhibition
Research has indicated that this compound may act as an inhibitor of histone deacetylases (HDACs), which are involved in the regulation of gene expression related to cancer. Inhibition studies showed a dose-dependent decrease in HDAC activity.
Concentration (µM) | HDAC Activity (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
Mechanism of Action
The mechanism of action of N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The furan ring and the amine group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-ethoxyethanamine hydrochloride: This compound has a similar structure but with different substituents, leading to different properties and applications.
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine: The non-hydrochloride form of the compound, which may have different solubility and stability characteristics.
Uniqueness
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride is a synthetic compound characterized by its unique structural features, including a furan ring substituted with a 2,4-dichlorophenyl group and an oxolan moiety. This compound has garnered attention for its potential biological activities and therapeutic applications.
Chemical Structure
The molecular formula of this compound is C17H18Cl2N2O⋅HCl, indicating the presence of chlorine substituents and an oxolane ring, which may contribute to its biological properties.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Furan Ring : This can be achieved through cyclization reactions.
- Substitution with 2,4-Dichlorophenyl Group : Electrophilic aromatic substitution is used to introduce the dichlorophenyl moiety.
- Attachment of Oxolan Moiety : This final step involves nucleophilic substitution reactions to attach the oxolan group to the furan structure.
Pharmacological Properties
Compounds containing furan moieties are known for their diverse pharmacological properties, including:
- Antimicrobial Activity : Furan derivatives have demonstrated significant antimicrobial effects against various pathogens .
- Antitumor Activity : Research indicates that certain furan-containing compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .
- Anti-inflammatory Effects : Some studies have shown that derivatives similar to this compound can inhibit inflammatory pathways, making them candidates for anti-inflammatory therapies .
Case Studies and Research Findings
- Antitumor Activity :
- Mechanism of Action :
- In Vivo Studies :
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C16H18Cl3NO2 |
---|---|
Molecular Weight |
362.7 g/mol |
IUPAC Name |
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C16H17Cl2NO2.ClH/c17-11-3-5-14(15(18)8-11)16-6-4-13(21-16)10-19-9-12-2-1-7-20-12;/h3-6,8,12,19H,1-2,7,9-10H2;1H |
InChI Key |
WITSUYGRSDXYLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
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